Potency and Kinome-Wide Selectivity vs. Casein Kinase 2 (CK2)
GSK-626616 exhibits sub-nanomolar potency against its primary target DYRK3. Its selectivity was evaluated against a panel of 451 kinases, revealing approximately 20-fold selectivity over the most potently inhibited off-target, casein kinase 2 (CK2), with negligible activity against the remaining kinases in the panel [1].
| Evidence Dimension | Inhibitory Potency (IC50) and Kinase Selectivity |
|---|---|
| Target Compound Data | IC50 = 0.7 nM for DYRK3; ~20-fold selectivity over CK2 |
| Comparator Or Baseline | Baseline: Casein Kinase 2 (CK2) as the next most potently inhibited kinase among 451 screened; Potency against CK2 is ~14 nM |
| Quantified Difference | GSK-626616 is ~20-fold more selective for DYRK3 than for CK2. |
| Conditions | In vitro biochemical kinase assay |
Why This Matters
This data allows researchers to confidently use GSK-626616 as a chemical probe where a clean selectivity window against a broad swath of the kinome is essential for unambiguous interpretation of DYRK-dependent phenotypes.
- [1] Erickson-Miller CL, Creasy C, Chadderton A, et al. GSK626616: A DYRK3 inhibitor as a potential new therapy for the treatment of anemia. Blood. 2007;110(11):510. View Source
